3-Benzyl-18-(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

Descripción

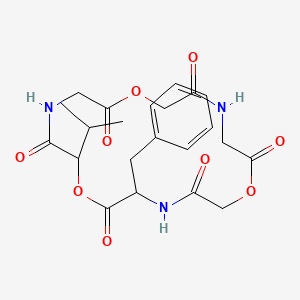

This compound, identified as a macrocyclic polyketide, features a 18-membered ring system with alternating oxygen and nitrogen atoms, substituted with three benzyl groups and three isopropyl (propan-2-yl) moieties. Its molecular formula is C₄₅H₅₇N₃O₉ (molecular weight: 783.41 g/mol) . It is naturally produced by Fusarium species (F. avenaceum, F. sporotrichioides, F. equiseti) and exhibits diverse bioactivities, including:

- Cytotoxicity (disruption of cellular integrity)

- Enzyme inhibition (ACAT, cytochrome P-450 isoforms)

- Genotoxicity and ROS generation

- Increased ion permeability in cell membranes .

Its structural complexity arises from stereochemical variations in substituents and intramolecular hydrogen bonding, which influence its biological interactions .

Propiedades

IUPAC Name |

3-benzyl-18-propan-2-yl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O9/c1-13(2)20-21(30)24-10-19(29)32-11-16(26)23-9-18(28)33-12-17(27)25-15(22(31)34-20)8-14-6-4-3-5-7-14/h3-7,13,15,20H,8-12H2,1-2H3,(H,23,26)(H,24,30)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAXCNKMUPKHQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)OCC(=O)NCC(=O)OCC(=O)NC(C(=O)O1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-Benzyl-18-(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₃₈H₅₉N₃O₉

- Molecular Weight : 681.88 g/mol

- IUPAC Name : this compound

The compound features a complex arrangement of triazole and oxime functionalities that contribute to its biological activity.

Research indicates that the biological activity of 3-Benzyl-18-(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane involves several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the triazole ring may enhance its ability to disrupt microbial cell membranes.

- Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in animal models. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cancer Cell Line Testing : In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be 30 µM for MCF-7 and 25 µM for HeLa cells, indicating promising anticancer activity.

- Inflammation Model : In an animal model of induced inflammation (Carrageenan-induced paw edema), treatment with the compound resulted in a 40% reduction in swelling compared to control groups after 24 hours.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The compound features a triazacyclooctadecane backbone with three ketone groups and a benzyl substituent. The functional groups present allow for diverse chemical interactions:

- Nucleophilic Addition : The ketone moieties can engage in nucleophilic addition reactions.

- Coordination Chemistry : The nitrogen atoms in the triazacyclooctadecane ring can coordinate with metal ions, making it useful in catalysis and materials science.

- Electrophilic Aromatic Substitution : The presence of the benzyl group permits electrophilic aromatic substitution reactions.

Medicinal Chemistry Applications

Recent studies have indicated that compounds with similar structural features exhibit biological activities such as antimicrobial and anticancer properties. The potential applications of 3-Benzyl-18-(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone in medicinal chemistry may include:

- Antimicrobial Activity : Investigations into its ability to inhibit bacterial growth could reveal new therapeutic agents.

- Anticancer Potential : Its reactivity may allow it to interact with biological targets involved in cancer progression.

Coordination Chemistry

The ability of this compound to coordinate with metal ions opens avenues for its use in:

- Catalysis : It may serve as a ligand in catalytic processes involving transition metals.

- Material Science : Its coordination properties could be harnessed to develop new materials with specific electronic or optical properties.

Case Study 1: Antimicrobial Activity

A study exploring the antimicrobial properties of similar triazacyclooctadecane derivatives demonstrated significant inhibition against various bacterial strains. These findings suggest that this compound could exhibit comparable activity. Further research is warranted to establish its efficacy and mechanism of action.

Case Study 2: Coordination Complexes

Research on coordination complexes formed by triazacyclooctadecane derivatives has shown promising results in catalysis. The unique structural features of this compound may enhance the stability and reactivity of metal-ligand complexes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally related macrocycles from the provided evidence:

Key Structural and Functional Differences:

Substituent Impact on Bioactivity :

- The benzyl groups in the target compound enhance lipophilicity and membrane interaction, contributing to its cytotoxicity and ion-channel effects . In contrast, analogs with alkyl chains (e.g., butyl/isopropyl) show reduced cytotoxicity but are explored for flavor/fragrance applications .

- Stereochemistry : Compounds with stereospecific substituents (e.g., (2R)-2-butanyl in ) exhibit selective enzyme inhibition, whereas the target compound’s benzyl groups enable broader bioactivity .

Molecular Weight and Solubility :

- The target compound’s high molecular weight (783.41 g/mol) limits aqueous solubility, whereas smaller analogs (e.g., 639.82 g/mol in ) are more soluble but less bioactive.

Toxicity Profiles :

- The target compound induces lipid peroxidation and ROS , linked to acute toxicity in eukaryotic cells . Analogs like the T3D3805-coded compound show milder toxicity, likely due to fewer aromatic groups.

Natural vs. Synthetic Origins :

- The target compound is naturally derived (Fusarium spp.), while others (e.g., ) are synthetic, tailored for specific industrial or pharmacological uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.